
Naproxen Glucuronide
Overview
Description
Naproxen Glucuronide, specifically (R)-Naproxen Acyl-beta-D-glucuronide, is a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. It is formed via glucuronidation, a Phase II metabolic process where glucuronic acid is conjugated to the parent compound to enhance water solubility and facilitate excretion . Structurally, it has a molecular formula of C₂₀H₂₂O₉, a molecular weight of 406.38 g/mol, and a purity exceeding 95% (HPLC) . Its formation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver, and it is excreted via bile and urine .
This compound is pharmacologically inactive but plays a critical role in naproxen’s elimination. Studies indicate that ~95% of orally administered naproxen is recovered in urine as glucuronide conjugates, underscoring its metabolic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naproxen Glucuronide typically involves the enzymatic reaction of Naproxen with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where Naproxen and UDPGA are introduced along with UGT enzymes. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified using chromatographic techniques to remove any unreacted Naproxen and other impurities .
Chemical Reactions Analysis
Types of Reactions: Naproxen Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing free Naproxen and glucuronic acid. Transacylation can lead to the formation of different positional isomers of this compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Transacylation: This reaction can occur spontaneously under physiological conditions or can be catalyzed by enzymes.
Major Products:
Hydrolysis: Produces free Naproxen and glucuronic acid.
Transacylation: Results in various positional isomers of this compound.
Scientific Research Applications
Metabolic Pathways
Naproxen undergoes extensive hepatic metabolism primarily through glucuronidation, a Phase II metabolic process. The primary isoforms of UDP-glucuronosyltransferases (UGTs) involved in this process include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. These enzymes facilitate the conversion of naproxen into its acyl glucuronide form, which is crucial for its excretion and overall pharmacological efficacy .
Key Findings on Glucuronidation Kinetics
- Kinetic Parameters : Studies have demonstrated that naproxen acyl glucuronidation exhibits biphasic kinetics with varying affinities. The high-affinity component has a Michaelis-Menten constant () around 29 µM, while the low-affinity component shows a of approximately 473 µM .
- Enzyme Specificity : Notably, UGT2B7 displays significant activity towards naproxen with an apparent of 72 µM, indicating its importance in the metabolic pathway .
Therapeutic Implications
Naproxen is widely used for managing conditions such as rheumatoid arthritis, osteoarthritis, and acute pain due to its anti-inflammatory properties. The formation of naproxen glucuronide is essential for reducing systemic exposure to the parent drug and mitigating potential side effects associated with prolonged NSAID use .
Clinical Relevance
- Drug-Induced Liver Injury : Research has indicated that metabolites like this compound can sometimes contribute to hepatotoxicity. For instance, studies have shown that acyl glucuronides can form covalent adducts with proteins, potentially leading to adverse reactions .
- Monitoring Drug Interactions : Given the role of this compound in drug metabolism, understanding its interactions with other medications is crucial for preventing adverse effects and optimizing therapeutic outcomes .
Case Study 1: Drug-Induced Liver Disease
A significant case study highlighted the role of this compound in drug-induced liver disease. In this instance, patients exhibited elevated liver enzymes following prolonged use of naproxen. Subsequent analysis revealed that the acyl glucuronide metabolite was implicated in hepatotoxicity due to its ability to bind covalently to hepatic proteins .
Case Study 2: Pharmacokinetic Variability
Another study investigated the pharmacokinetic variability of naproxen and its metabolites among different populations. It was found that genetic polymorphisms affecting UGT enzyme activity led to significant differences in the formation of this compound among individuals. This variability underscores the importance of personalized medicine approaches when prescribing NSAIDs like naproxen .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Metabolite | This compound |
Primary Enzymes | UGT1A1, UGT1A3, UGT2B7 |
Kinetic Profile | Biphasic kinetics; values: High-affinity ~29 µM; Low-affinity ~473 µM |
Clinical Relevance | Potential hepatotoxicity; important for monitoring drug interactions |
Case Studies | Drug-induced liver injury; pharmacokinetic variability |
Mechanism of Action
Naproxen Glucuronide exerts its effects primarily through its parent compound, Naproxen. Naproxen inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The glucuronidation of Naproxen to form this compound enhances its excretion, thereby regulating its concentration and activity in the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Stability
Acyl Glucuronides vs. S/N-Linked Glucuronides
- Naproxen Glucuronide : Features an acyl (ester) linkage between the glucuronic acid moiety and the carboxyl group of naproxen. This structure is prone to hydrolysis and isomerization under physiological conditions, forming pharmacologically inactive isomers .
- Tanaproget Glucuronide: A novel S-linked glucuronide metabolite of the progesterone agonist tanaproget. Unlike acyl glucuronides, S-linked conjugates exhibit greater stability due to the sulfur-glucuronide bond’s resistance to hydrolysis .
- Naloxone 3-Glucuronide : An O-linked glucuronide with a glycosidic bond at the 3-hydroxyl position of naloxone. O-linked glucuronides generally demonstrate slower degradation kinetics compared to acyl variants .
Degradation Kinetics
- The half-life (t₁/₂) of acyl glucuronides varies with substitution patterns. For dimethylated acyl glucuronides, t₁/₂ is 23.3 hours, significantly longer than dimethylated acyl glucosides (16 hours) .
- In contrast, unsubstituted acyl glucuronides (e.g., ibuprofen glucuronide) degrade faster, with t₁/₂ values <1 hour, highlighting the impact of steric hindrance on stability .
Metabolic Pathways and Excretion
Formation and Clearance
- This compound : Accounts for >90% of naproxen’s urinary metabolites. Its elimination rate constant exceeds that of the parent drug, making glucuronidation the rate-limiting step in naproxen’s clearance .
- Etoricoxib-beta-Glucuronide: A minor metabolite of the COX-2 inhibitor etoricoxib, with <10% urinary recovery. Unlike naproxen, etoricoxib undergoes extensive oxidative metabolism, reducing reliance on glucuronidation .
- Hydromorphone Glucuronides : These metabolites are eliminated faster than the parent opioid, with t₁/₂ values ~2 hours, compared to hydromorphone’s t₁/₂ of 4–6 hours .
Species-Specific Excretion
- In rats, this compound levels in bile are 22-fold higher after a single naproxen dose compared to NSAID prodrugs like ATB-346, emphasizing interspecies variability in glucuronide handling .
Analytical Detection Methods
LC/MS Techniques
- This compound: Detected using a Luna C18 column with ammonium formate/methanol gradients. Quantitation is achieved via selected ion monitoring (m/z 424.1) with <6% intraday variability .
- Flurbiprofen Glucuronide : Used as an internal standard for this compound analysis due to structural similarities and comparable ionization efficiency in ES+ mode .
- 6-O-Desmethylthis compound : Identified with part-per-billion (ppb) mass accuracy (RMS error: 950 ppb), enabling differentiation from isomeric forms .
Structural Elucidation Challenges
- S-linked glucuronides (e.g., tanaproget) require synthetic standards for unambiguous identification, whereas acyl glucuronides are distinguishable via diagnostic fragment ions (e.g., m/z 171.08 for naproxen) .
Pharmacological and Toxicological Profiles
Transporter Interactions
- In contrast, morphine-3-glucuronide retains opioid activity, demonstrating that some glucuronides retain pharmacological effects .
Environmental Impact
- This compound is detected in wastewater (up to 33.9 µg/L) due to incomplete mineralization in treatment plants, posing ecological risks comparable to the parent drug .
Data Tables
Table 1: Structural and Kinetic Comparison of Glucuronides
Compound | Linkage Type | Molecular Weight (g/mol) | t₁/₂ (h) | Major Excretion Route |
---|---|---|---|---|
This compound | Acyl | 406.38 | 23.3* | Urine (95%) |
Ibuprofen Glucuronide | Acyl | 348.37 | <1 | Urine (70%) |
Tanaproget Glucuronide | S-linked | 563.60 | >48 | Bile (60%) |
Naloxone 3-Glucuronide | O-linked | 499.50 | 6–8 | Urine (45%) |
Table 2: Analytical Methods for Glucuronide Detection
Compound | Column | Mobile Phase | Detection (m/z) | Mass Accuracy |
---|---|---|---|---|
This compound | Luna C18 | Ammonium formate/MeOH | 424.1 ([M-H]⁻) | <950 ppb |
6-O-Desmethylnaproxen | Luna C18 | Ammonium formate/MeOH | 415.10 ([M-H]⁻) | 503 ppb |
Tanaproget Glucuronide | Zorbax SB-C18 | Acetonitrile/H₂O | 564.2 ([M+H]⁺) | N/A |
Biological Activity
Naproxen glucuronide, primarily the acyl glucuronide of naproxen, is a significant metabolite formed during the metabolism of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. Understanding its biological activity is crucial for evaluating both therapeutic effects and potential adverse reactions. This article synthesizes findings from various studies, presenting data tables, case studies, and detailed research results regarding the biological activity of this compound.
Metabolism and Formation
Naproxen undergoes extensive hepatic metabolism, primarily through glucuronidation , which is facilitated by UDP-glucuronosyltransferases (UGTs). The main UGT isoforms involved in the formation of this compound include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. The acyl glucuronidation process is characterized by biphasic kinetics, indicating the involvement of multiple enzymatic pathways.
Kinetic Parameters
The kinetic parameters for naproxen glucuronidation have been studied extensively. The following table summarizes key findings regarding the Michaelis-Menten kinetics observed in human liver microsomes:
Parameter | Value (µM) |
---|---|
High-affinity | 29 ± 13 |
Low-affinity | 473 ± 108 |
Apparent (UGT2B7) | 72 |
These values indicate that UGT2B7 plays a significant role in the metabolic pathway of naproxen, with high-affinity interactions suggesting efficient processing under physiological conditions .
Biological Activity and Pharmacological Effects
This compound exhibits both direct and indirect pharmacological activities. While it is primarily considered an inactive metabolite in terms of analgesic effects, it can influence the pharmacokinetics and pharmacodynamics of naproxen itself.
Case Studies on Adverse Effects
Several case studies highlight the potential adverse effects associated with naproxen and its metabolites. For instance:
- Case 1 : A 57-year-old male developed thrombocytopenia after 10 days on naproxen for plantar fasciitis. His platelet count normalized after discontinuation and treatment with prednisone.
- Case 2 : A 56-year-old male experienced severe thrombocytopenia and gastrointestinal bleeding after prolonged use of naproxen for knee pain. Similar to Case 1, his condition improved post-treatment with prednisone.
- Case 3 : A 71-year-old male on naproxen for rheumatoid arthritis presented with petechial hemorrhages and low platelet counts but recovered following cessation of the drug .
These cases suggest that while this compound may not directly cause adverse effects, its role as a metabolite in the context of immune reactions warrants further investigation.
Reactive Properties
Research has indicated that naproxen acyl glucuronide can react with various biomolecules. A study compared the reactivity of naproxen acyl glucuronide with its CoA thioester counterpart. It was found that:
- Naproxen CoA thioester exhibited approximately 100-fold higher reactivity towards glutathione than naproxen acyl glucuronide.
- The formation of conjugates with human serum albumin (HSA) was significantly greater for CoA metabolites compared to glucuronides .
This suggests that while this compound may be less reactive than its CoA counterpart, it still possesses potential interactions that could lead to toxicological implications.
Pharmacokinetics
The pharmacokinetics of naproxen and its metabolites have been extensively studied. Following administration, approximately 50.8% of an administered dose is excreted as naproxen acyl glucuronide in urine. The half-life of naproxen averages around 24.7 hours , indicating prolonged systemic exposure to both the parent compound and its metabolites .
Excretion Profile
The excretion profile for naproxen metabolites can be summarized as follows:
Metabolite | Percentage Excreted (%) |
---|---|
Naproxen acyl glucuronide | 50.8 |
Isomerized conjugate | 6.5 |
O-desmethylnaproxen acyl glucuronide | 14.3 |
This data underscores the significance of glucuronidation in the elimination pathway of naproxen and highlights potential variations in individual metabolic responses .
Q & A
Basic Research Questions
Q. What enzymatic pathways are responsible for the formation of naproxen glucuronide in humans?
this compound is primarily formed via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant UGT isoforms have identified UGT1A1, UGT1A3, and UGT2B7 as key contributors . Methodologically, researchers can:
- Identify isoforms : Use recombinant UGT isoforms in cell lines (e.g., COS-7 or HEK293) to assess catalytic activity.
- Quantify activity : Measure glucuronide formation via LC/MS with protocols optimized for naproxen and its metabolites (e.g., acid hydrolysis to distinguish acyl glucuronides from other conjugates) .
- Clinical validation : Correlate UGT1A1 genetic polymorphisms (e.g., UGT1A128) with interindividual variability in naproxen glucuronidation rates .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Accurate quantification requires addressing the compound’s instability and matrix complexity. Key approaches include:
- LC/MS protocols : Use a C18 column with mobile phases of ammonium formate and methanol, coupled with selected ion monitoring (SIM) for mass transitions (e.g., m/z 424.1 for naproxen acyl glucuronide) .
- Sample preparation : For urine, dilute samples and employ acid hydrolysis (6 M HCl, 90°C, 60 minutes) to cleave glucuronides, followed by internal standardization (e.g., flurbiprofen glucuronide) .
- Quality control : Validate intraday precision (<2% variation) and recovery rates using spiked matrices .
Advanced Research Questions
Q. How can researchers address discrepancies in reported this compound stability under varying pH conditions?
Stability studies are critical due to the reactivity of acyl glucuronides, which hydrolyze or isomerize under acidic/alkaline conditions. Methodological strategies include:
- pH-controlled hydrolysis : Incubate this compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC/MS or NMR .
- Isomer characterization : Use chiral columns or tandem MS to differentiate β-1-O-acyl glucuronides from α/β anomers or positional isomers .
- Contradiction resolution : Replicate conflicting studies (e.g., García-Medina vs. Marco-Urrea environmental stability data) under standardized conditions (e.g., temperature, ionic strength) .
Q. What experimental designs are appropriate for assessing this compound’s role in drug-drug interactions (DDIs)?
this compound may modulate transporters or enzymes, but evidence suggests it does not inhibit CYP3A4 or P-glycoprotein (P-gp) at clinical concentrations . To explore DDIs:
- Transporter assays : Use MDCKII or Caco-2 cells overexpressing OAT1/OAT3 to evaluate glucuronide uptake inhibition by NSAIDs (e.g., cimetidine increases urinary excretion ).
- Clinical pharmacokinetics : Co-administer naproxen with apixaban (a P-gp substrate) and measure AUC/Cmax changes, controlling for intestinal efflux inhibition .
- In silico modeling : Predict UGT-mediated interactions using physiologically based pharmacokinetic (PBPK) models parameterized with in vitro data .
Q. How can environmental researchers evaluate the persistence of this compound in wastewater systems?
Environmental persistence studies require:
- Sampling protocols : Collect influent/effluent samples from wastewater treatment plants (WWTPs) across seasons to account for variability .
- Analytical workflows : Use solid-phase extraction (SPE) followed by LC-MS/MS to detect this compound and its deconjugated metabolite (O-desmethylnaproxen) .
- Degradation analysis : Compare removal rates (40–100%) across WWTPs, correlating with operational parameters (e.g., sludge retention time, microbial diversity) .
Q. What statistical approaches resolve contradictions in metabolic flux studies involving this compound?
Discrepancies in metabolic stability data (e.g., inter-laboratory variability in UGT activity) can be addressed by:
- Bayesian analysis : Model posterior probability distributions for glucuronidation rates using Markov chain Monte Carlo (MCMC) simulations, as applied in 2H-glucose flux studies .
- Meta-analysis : Pool data from published in vitro studies, adjusting for covariates (e.g., UGT isoform expression levels, incubation conditions) .
- Sensitivity testing : Use ANOVA to assess the impact of variables like pH, temperature, or cofactor availability on glucuronide yield .
Q. Key Data Contradictions and Solutions
- Environmental removal variability : Some studies report near-complete this compound degradation, while others note 40% persistence. Standardize sampling (e.g., 24-hour composite samples) and analytical methods across studies .
- UGT isoform specificity : Conflicting reports on UGT1A1 vs. UGT2B7 contributions can be resolved using isoform-specific inhibitors (e.g., bilirubin for UGT1A1) in kinetic assays .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-ODXKUVGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962092 | |
Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-43-1 | |
Record name | Naproxen glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41945-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naproxen glucuronide, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2P2M6J3PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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